Dibutylbis[(2-ethylhexyl)oxy]stannane
Description
Contextual Overview of Organotin Compounds in Contemporary Chemical Research
Organotin compounds, characterized by at least one tin-carbon bond, form a versatile class of organometallics that have been a subject of extensive research for decades. gelest.com The field gained significant momentum in the 1930s with the discovery of their ability to stabilize polyvinyl chloride (PVC). gelest.com Today, organotin chemistry is a mature area with broad applications. These compounds are generally classified based on the number of organic substituents on the tin atom (from mono- to tetra-substituted), which largely determines their function. gelest.com Contemporary research continues to explore their utility as catalysts, polymer stabilizers, and precursors for advanced materials. americanelements.comtib-chemicals.com Their industrial importance is substantial, with applications ranging from the production of plastics and silicones to fine chemical synthesis. jiushengchem.combnt-chemicals.com
Classification and Structural Characteristics of Dibutyltin (B87310) Derivatives
Organotin compounds are generally formulated as RnSnX4-n, where 'R' is an alkyl or aryl group, and 'X' is an anionic ligand such as a halide or carboxylate. Dibutyltin derivatives fall under the diorganotin class (n=2), with the general formula R2SnX2.
Specifically, Dibutylbis[(2-ethylhexyl)oxy]stannane features a central tin(IV) atom. The coordination geometry around the tin center is typically tetrahedral. wikipedia.org The core of the molecule is the dibutyltin cation, (C4H9)2Sn2+, where two covalent tin-carbon bonds are formed with the butyl groups. nih.gov The other two positions are occupied by the 2-ethylhexanoate (B8288628) ligands, which are bonded to the tin atom through oxygen atoms. cymitquimica.com The nature of the anionic ligand, in this case, 2-ethylhexanoate, primarily influences the compound's physicochemical properties, such as its solubility and volatility. industrialchemicals.gov.au While many diorganotin oxides with small organic groups exist as polymers with five-coordinate tin centers, dialkyltin carboxylates like this one typically exist as discrete monomers in the liquid state or in solution. wikipedia.org
Historical Trajectories and Evolution of Research on this compound
While specific historical records detailing the first synthesis of this compound are not prominent, its development is intrinsically linked to the broader history of organotin compounds. The industrial application of organotins began in the 1930s with their use as PVC stabilizers. gelest.com This discovery spurred further research into a wide array of alkyltin derivatives throughout the mid-20th century.
The exploration of dibutyltin compounds, in particular, was driven by the need for effective and processable catalysts and stabilizers. Dibutyltin dichloride serves as a key precursor for many of these derivatives, which is itself produced from the reaction of tetrabutyltin (B32133) and tin(IV) chloride. bnt-chemicals.com Compounds like dibutyltin dilaurate and dibutyltin oxide became widely used, establishing the utility of the dibutyltin moiety in catalysis. wikipedia.orgwikipedia.org The development of this compound can be seen as a refinement within this class, optimizing properties like solubility and reactivity for specific applications by incorporating the 2-ethylhexanoate ligand. The World Health Organization first assessed dialkyltins for drinking water guidelines in 1993, indicating their recognized environmental presence by that time. who.int
Fundamental Significance in Advanced Materials Science and Catalysis
The primary significance of this compound lies in its dual role as a catalyst and a polymer stabilizer. Its utility is rooted in the Lewis acidic nature of the tin center, which allows it to coordinate with oxygen-containing reactants.
In Catalysis:
Polyurethanes and Silicones: Dibutyltin compounds are highly effective catalysts for the production of polyurethanes (from isocyanates and diols) and for the room-temperature vulcanization of silicones. wikipedia.orgindustrialchemicals.gov.au this compound facilitates these reactions, influencing curing times and the final properties of the polymer. bnt-chemicals.comwikipedia.org
Esterification and Transesterification: It serves as an efficient catalyst for esterification and transesterification reactions. gelest.comwikipedia.org This is crucial in the synthesis of polyesters and other specialty esters.
In Materials Science:
PVC Heat Stabilization: One of the largest applications for dibutyltin compounds is the heat stabilization of PVC. cymitquimica.comgelest.com During processing at high temperatures, PVC tends to degrade by losing hydrogen chloride (HCl). This compound acts as an HCl scavenger, preventing this degradation and preserving the polymer's clarity and physical properties. gelest.com
The compound's liquid form and solubility in organic media make it easy to incorporate into various polymer formulations and reaction mixtures. cymitquimica.com
Structure
2D Structure
Properties
CAS No. |
149746-25-8 |
|---|---|
Molecular Formula |
C24H52O2Sn |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
dibutyl-bis(2-ethylhexoxy)stannane |
InChI |
InChI=1S/2C8H17O.2C4H9.Sn/c2*1-3-5-6-8(4-2)7-9;2*1-3-4-2;/h2*8H,3-7H2,1-2H3;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI Key |
USZKYSMSCMYILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO[Sn](CCCC)(CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Dibutylbis 2 Ethylhexyl Oxy Stannane
Precursor Synthesis and Alkyl/Alkoxy Ligand Functionalization
The principal precursors for the synthesis of Dibutylbis[(2-ethylhexyl)oxy]stannane are dibutyltin (B87310) dichloride (Bu₂SnCl₂) and its hydrolysis product, dibutyltin oxide (Bu₂SnO). The industrial production of these precursors is a multi-step process.
Dibutyltin Dichloride Synthesis: The common industrial route to obtain dibutyltin dichloride begins with tin(IV) chloride (SnCl₄).
Alkylation: Tin(IV) chloride is alkylated using Grignard reagents (e.g., butylmagnesium chloride) or, more commonly in industry, organoaluminum compounds (e.g., tributylaluminium). This reaction typically goes to completion to form tetrabutyltin (B32133) (Bu₄Sn). lupinepublishers.com
SnCl₄ + 4 BuMgCl → Bu₄Sn + 4 MgCl₂
Redistribution (Kocheskov Reaction): The resulting tetrabutyltin undergoes a redistribution reaction with additional tin(IV) chloride. By carefully controlling the stoichiometry (a 2:1 molar ratio), dibutyltin dichloride is produced as the main product. lupinepublishers.comgoogle.com
2 Bu₄Sn + SnCl₄ → 3 Bu₂SnCl₂
Dibutyltin Oxide Synthesis: Dibutyltin oxide, a polymeric solid, is readily prepared by the base hydrolysis of dibutyltin dichloride. rjpbcs.com This conversion is a standard procedure in organotin chemistry.
Bu₂SnCl₂ + 2 NaOH → Bu₂SnO + 2 NaCl + H₂O
The second key precursor is the alkoxy ligand, 2-ethylhexanol. This is a high-volume industrial chemical, typically produced by the aldol (B89426) condensation of n-butyraldehyde followed by hydrogenation, and is readily available for commercial use.
Direct Synthesis Routes and Reaction Mechanisms
The most common and direct route to this compound is the condensation reaction between dibutyltin oxide and 2-ethylhexanol. This method is favored for its simplicity and the generation of water as the sole byproduct.
The reaction can be represented as: Bu₂SnO + 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH → Bu₂Sn(OCH₂CH(C₂H₅)(CH₂)₃CH₃)₂ + H₂O
Reaction Mechanism: This is a dehydration or condensation reaction. Dibutyltin oxide, a polymeric stannoxane with repeating Sn-O units, is reactive towards proton sources like alcohols. The reaction proceeds by the protonation of an oxygen atom in the stannoxane chain by the alcohol, followed by nucleophilic attack of the resulting alkoxide on the tin atom and subsequent elimination of water. To drive the reaction to completion, the water produced is typically removed continuously, often by azeotropic distillation using a solvent like toluene (B28343) and a Dean-Stark apparatus. A similar pathway has been reported for the synthesis of analogous compounds like Dibutylbis[(2-isopropyl-5-methylcyclohexyl)oxy]stannane. researchgate.net
Alternative, though less common for this specific type of compound, routes could involve:
From Dibutyltin Dichloride: Reaction of dibutyltin dichloride with two equivalents of sodium 2-ethylhexoxide. This method is less favorable industrially as it produces a salt byproduct (NaCl) that must be separated.
Transesterification: Reaction of a different dibutyltin dialkoxide, such as dibutyltin dimethoxide, with 2-ethylhexanol. This equilibrium-driven reaction would require the removal of the more volatile alcohol (methanol) to proceed.
Optimization of Reaction Parameters and Process Intensification
Optimizing the synthesis of this compound focuses on maximizing yield, purity, and throughput while minimizing energy consumption and waste.
Optimization of Reaction Parameters: For the condensation reaction between dibutyltin oxide and 2-ethylhexanol, key parameters include:
Stoichiometry: Using a slight excess of 2-ethylhexanol can help ensure the complete conversion of dibutyltin oxide.
Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., toluene) to facilitate azeotropic water removal.
Water Removal: The efficiency of the Dean-Stark trap or other water removal methods is critical to driving the equilibrium towards the product.
Catalyst: While often uncatalyzed, the reaction can be accelerated by acid or base catalysts, though this may introduce impurities. lupinepublishers.com
Process Intensification (PI): PI strategies aim to make chemical processes smaller, safer, and more efficient. vapourtec.commdpi.com For organotin synthesis, PI can offer significant advantages:
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can improve heat and mass transfer, leading to faster reaction times, better process control, and enhanced safety. frontiersin.org This is particularly beneficial for exothermic reactions.
Reactive Distillation: This technique combines reaction and separation into a single unit. mdpi.comwiley.com For the synthesis of this compound, a reactive distillation column could be used where the reaction occurs in the column while water is continuously removed from the top, driving the reaction to completion with high efficiency.
Alternative Energy Sources: Microwave or ultrasound irradiation can be used to accelerate the reaction. frontiersin.orgyoutube.com These methods can provide rapid and uniform heating, potentially reducing reaction times from hours to minutes.
Table 1: Comparison of Conventional vs. Intensified Synthesis Parameters
| Parameter | Conventional Batch Process | Process-Intensified Approach (e.g., Flow Reactor) |
|---|---|---|
| Reactor Type | Large stirred-tank reactor | Microreactor or continuous stirred-tank reactor (CSTR) |
| Reaction Time | Several hours | Minutes to less than an hour |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Process Control | Moderate | Precise control over temperature and residence time |
| Safety | Potential for thermal runaway | Inherently safer due to small reactor volumes |
Principles of Sustainable Synthesis in Organotin Chemistry
Applying green chemistry principles to organotin synthesis is challenging due to the inherent toxicity of the compounds, but significant improvements can be made at the process level. wiley.com
Atom Economy: The condensation route from dibutyltin oxide and 2-ethylhexanol exhibits high atom economy, as the only byproduct is water. In contrast, routes starting from dibutyltin dichloride and sodium 2-ethylhexoxide have lower atom economy due to the formation of salt byproducts.
Waste Reduction: The oxide route is preferable as it avoids the production of saline wastewater, which is a significant issue in halide-based routes.
Energy Efficiency: Process intensification technologies like continuous flow processing and microwave heating can drastically reduce the energy consumption compared to conventional batch processing. frontiersin.orgyoutube.com
Catalysis: Using recyclable heterogeneous catalysts instead of homogeneous ones can simplify purification and reduce waste.
Solvent Selection: Choosing solvents with better environmental profiles than traditional choices like toluene, or developing solvent-free reaction conditions, can further enhance the sustainability of the process.
Comparative Assessment of Synthetic Strategies
The primary strategies for synthesizing this compound can be compared based on several key metrics. The most viable routes start from either dibutyltin dichloride or dibutyltin oxide.
Route A: From Dibutyltin Dichloride (via in-situ base) Bu₂SnCl₂ + 2 NaOCH₂R' → Bu₂Sn(OCH₂R')₂ + 2 NaCl (where R' = CH(C₂H₅)(CH₂)₃CH₃)
Route B: From Dibutyltin Oxide (Condensation) Bu₂SnO + 2 HOCH₂R' → Bu₂Sn(OCH₂R')₂ + H₂O
Table 2: Comparative Assessment of Synthetic Routes
| Metric | Route A (from Dichloride) | Route B (from Oxide) |
|---|---|---|
| Starting Material | Dibutyltin dichloride, Sodium 2-ethylhexoxide | Dibutyltin oxide, 2-Ethylhexanol |
| Byproducts | Sodium chloride (salt) | Water |
| Atom Economy | Lower | Higher |
| Purification | Requires filtration to remove salt byproduct | Simple removal of water and excess alcohol |
| Waste Stream | Saline wastewater | Aqueous, less problematic |
| Industrial Preference | Less favorable | Generally preferred for cleanliness and efficiency |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Dibutylbis[(2-ethylhexyl)oxy]stannane. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the connectivity of atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts, signal integrations, and coupling patterns provide a wealth of information. The protons of the two butyl groups attached to the tin atom would exhibit characteristic signals, as would the protons of the two 2-ethylhexyl groups. The integration of these signals helps to confirm the ratio of the different organic ligands attached to the tin center.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the dibutyl and 2-ethylhexyl moieties will give a distinct signal, allowing for the confirmation of the compound's carbon framework. The chemical shifts of the carbon atoms directly bonded to the tin atom are particularly informative due to the influence of the tin nucleus. While specific spectral data is proprietary to various chemical suppliers, the availability of ¹H NMR and ¹³C NMR spectra for Dibutyltin (B87310) bis(2-ethylhexanoate) is noted in chemical databases. chemicalbook.com
A summary of expected NMR data is presented below:
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Proton environment, chemical shifts, signal integration, coupling constants | Confirms the presence and ratio of butyl and 2-ethylhexyl groups. |
| ¹³C NMR | Carbon skeleton, chemical shifts of individual carbon atoms | Verifies the carbon framework of the entire molecule. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and analyzing the nature of its chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, key vibrational modes would include the C-H stretching and bending vibrations of the alkyl chains, and the characteristic Sn-O and Sn-C stretches.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for observing the Sn-C symmetric stretching vibrations, which are often strong in the Raman spectrum. The availability of both IR and Raman spectra for this compound has been documented. chemicalbook.com
Key vibrational modes for this compound are summarized in the following table:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| C-H stretching (alkyl) | 2850-3000 | FT-IR, Raman |
| C=O stretching (ester) | 1700-1750 | FT-IR |
| C-H bending (alkyl) | 1350-1470 | FT-IR, Raman |
| Sn-O stretching | 500-700 | FT-IR, Raman |
| Sn-C stretching | 450-600 | FT-IR, Raman |
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high precision. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns. When coupled with gas chromatography (GC-MS), it becomes a potent tool for separation and identification.
In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. For this compound, the fragmentation pattern would likely involve the loss of the butyl and 2-ethylhexyl groups, providing further confirmation of the compound's structure. The analysis of this compound can be performed using GC-MS following derivatization with sodium tetraethylborate. analytice.com
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, which can exist as a white to off-white solid, XRD would provide definitive information on its crystal structure, including bond lengths, bond angles, and intermolecular interactions. thermofisher.kr At present, specific X-ray diffraction data for this compound is not publicly available in the reviewed literature.
Thermal Analysis (TGA, DSC) for Decomposition Kinetics and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of this compound.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal decomposition profile. This is crucial for understanding the material's stability at elevated temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions such as melting and boiling points. The reported melting point for Dibutyltin bis(2-ethylhexanoate) is in the range of 57-59 °C, and its boiling point is approximately 215-220 °C at a reduced pressure of 2mm Hg. chemwhat.comchemicalbook.comchemicalbook.com
The known thermal properties are summarized below:
| Property | Value | Technique |
|---|---|---|
| Melting Point | 57-59 °C | DSC |
| Boiling Point | 215-220 °C at 2mm Hg | Not specified |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₂₄H₄₈O₄Sn), elemental analysis would be used to experimentally determine the weight percentages of carbon, hydrogen, and tin. americanelements.com This data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's stoichiometry and purity. For instance, the tin (Sn) content for Di-n-butyltin bis(2-ethylhexanoate) is specified to be in the range of 20.0% to 25.8%. thermofisher.kr
Chromatographic Techniques Coupled with Mass Spectrometry for Purity and Impurity Profiling
Chromatographic techniques, particularly gas chromatography (GC), are essential for assessing the purity of this compound and for identifying and quantifying any impurities. When coupled with mass spectrometry (GC-MS), this method allows for the separation of the main compound from any by-products or residual starting materials, followed by their definitive identification. The use of GC-MS for the analysis of Dibutyltin bis(2-ethylhexanoate) has been established, sometimes involving a derivatization step with sodium tetraethylborate to enhance volatility and improve chromatographic performance. analytice.com This technique is crucial for quality control in the production of this organotin compound.
Mechanistic Investigations of Catalytic Function
Catalysis in Polymerization Reactions
Dibutylbis[(2-ethylhexyl)oxy]stannane is recognized for its catalytic efficacy in the synthesis of polyurethanes, silicones, and polyesters, as well as in the formation of specialized coatings.
Polyurethane Foam Synthesis Catalysis
In the production of polyurethane foams, this compound catalyzes the gelling reaction, which involves the reaction between a polyol and an isocyanate. The general mechanism for organotin catalysis in urethane (B1682113) formation involves the coordination of the catalyst to the reactants. The tin atom, acting as a Lewis acid, can activate either the isocyanate group, making it more susceptible to nucleophilic attack, or the hydroxyl group of the polyol, increasing its nucleophilicity. This coordination facilitates the formation of the urethane linkage. The bulky 2-ethylhexyl groups can influence the catalyst's solubility and steric hindrance, affecting its activity and the final properties of the foam.
The catalytic cycle is believed to involve the formation of an intermediate complex between the organotin catalyst and the polyol. This complex then reacts with the isocyanate, leading to the formation of the urethane and regeneration of the catalyst. The specific intermediates and the precise nature of the catalytic cycle for this compound are subjects of ongoing research, but are thought to be similar to those proposed for other dibutyltin (B87310) catalysts.
Silicone Polymerization Catalysis
Dibutyltin compounds are widely used as catalysts for the condensation curing of silicone polymers, such as room-temperature vulcanizing (RTV) silicones. The catalysis involves the reaction of silanol-terminated polymers with crosslinking agents, typically alkoxysilanes. This compound can facilitate this process by activating the silanol (B1196071) groups.
The mechanism is thought to proceed through the formation of a tin-alkoxide intermediate by reaction of the catalyst with the alkoxysilane. This intermediate then reacts with a silanol group, forming a new siloxane bond and regenerating a tin-hydroxyl species, which can continue the catalytic cycle. The rate of cure and the final properties of the silicone elastomer are influenced by the nature of the organotin catalyst, including the steric and electronic effects of its ligands.
Catalytic Role in Polyesterification and Transesterification
Organotin compounds, including dibutyltin derivatives, are effective catalysts for both polyesterification and transesterification reactions. In polyesterification, they catalyze the reaction between a dicarboxylic acid and a diol to form a polyester. In transesterification, they facilitate the exchange of an alkoxy group of an ester with an alcohol.
The catalytic mechanism in these reactions generally involves the coordination of the tin catalyst to the carbonyl oxygen of the ester or carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the new ester and the release of the leaving group. The specific role of the (2-ethylhexyl)oxy ligands in this compound would be to modulate the Lewis acidity of the tin center and the solubility of the catalyst in the reaction medium.
| Reaction Type | Reactants | Catalyst Function |
| Polyesterification | Dicarboxylic Acid, Diol | Activation of carbonyl group |
| Transesterification | Ester, Alcohol | Activation of carbonyl group |
Application in Electrodeposited Coatings and Glass Coatings
While specific data on the application of this compound in electrodeposited and glass coatings is limited, organotin compounds are known to be used in these fields. In electrodeposited coatings, they can act as catalysts for the crosslinking of the polymer binder during the curing process. In glass coatings, they can be used to form tin oxide layers through processes like spray pyrolysis of organotin precursors, which can provide properties such as low emissivity or conductivity. The catalytic role in these applications would be similar to their function in other polymerization reactions, promoting the formation of a durable and crosslinked polymer network on the substrate.
Elucidation of Catalytic Cycle and Intermediates
The precise elucidation of the catalytic cycle and the characterization of all intermediates for this compound in each specific application remains an area of active investigation. However, based on studies of related dibutyltin compounds, the general catalytic cycle is believed to involve the following key steps:
Catalyst Activation/Initiation: The catalyst may first react with one of the substrates (e.g., the polyol in polyurethane synthesis or the crosslinker in silicone curing) to form an active catalytic species.
Substrate Coordination: The activated catalyst then coordinates with the other reactant molecule, bringing the reacting species into close proximity and lowering the activation energy of the reaction.
Bond Formation: The key bond-forming step occurs within this coordinated complex, leading to the formation of the desired product (e.g., urethane, siloxane, or ester linkage).
Product Release and Catalyst Regeneration: The product is released from the catalyst, which is then regenerated and can participate in another catalytic cycle.
Spectroscopic techniques, such as NMR and IR spectroscopy, combined with kinetic studies, are often employed to identify and characterize the transient intermediates involved in these catalytic cycles. For dibutyltin alkoxides, intermediates such as tin-alkoxide and tin-silanolate species have been proposed in silicone polymerization.
Structure-Activity Relationships in Organotin Catalysts
The catalytic activity of organotin compounds is significantly influenced by their molecular structure. For dibutyltin catalysts like this compound, the key structural features that determine their performance include:
The nature of the alkyl groups on the tin atom: The two butyl groups are crucial for the catalytic activity. Shorter or longer alkyl chains can affect both the steric hindrance around the tin center and the catalyst's solubility.
The nature of the anionic ligands: The (2-ethylhexyl)oxy ligands play a critical role in modulating the Lewis acidity of the tin atom. More electron-withdrawing ligands generally lead to a more Lewis acidic tin center and, consequently, a more active catalyst. The steric bulk of these ligands can also influence the accessibility of the catalytic site.
The relationship between the structure of the ligands and the catalytic activity is a key area of research for the design of new and more efficient organotin catalysts for various industrial applications.
| Catalyst Component | Influence on Catalytic Activity |
| Alkyl Groups (e.g., Butyl) | Steric hindrance, solubility |
| Anionic Ligands (e.g., (2-ethylhexyl)oxy) | Lewis acidity of tin, steric accessibility |
Heterogeneous and Homogeneous Catalytic Systems
The application of this compound as a catalyst can be categorized into homogeneous and heterogeneous systems, each with distinct operational advantages and disadvantages.
Homogeneous Catalysis:
In homogeneous catalysis, the catalyst, this compound, exists in the same phase as the reactants, typically a liquid phase. gvchem.com This is the most common mode of application for this type of organotin catalyst due to its solubility in organic reaction media. The primary advantage of a homogeneous system is the high degree of accessibility of the catalytic sites to the reactant molecules, which often leads to higher reaction rates and selectivity under milder conditions.
The catalytic cycle in a homogeneous system is generally thought to involve the formation of a soluble intermediate complex between the tin compound and the reactants. For example, in polyurethane synthesis, the tin alkoxide can react with a polyol to form a more reactive tin-alkoxy intermediate, which then readily reacts with the isocyanate.
Heterogeneous Catalysis:
To overcome the separation challenges associated with homogeneous systems, efforts have been made to develop heterogeneous catalysts by immobilizing organotin compounds onto solid supports. While specific research on heterogenized this compound is limited, the general approach involves anchoring the organotin moiety to materials such as silica, alumina, or polymeric resins.
The primary advantage of a heterogeneous system is the ease of catalyst separation from the reaction mixture, which can be achieved through simple filtration. This allows for the catalyst to be recycled and reused, making the process more economical and environmentally friendly. Furthermore, heterogeneous catalysts can sometimes exhibit enhanced thermal stability.
Table 1: Comparison of Homogeneous and Heterogeneous Catalytic Systems for this compound
| Feature | Homogeneous System | Heterogeneous System |
| Catalyst Phase | Same phase as reactants (liquid) | Different phase from reactants (solid catalyst in liquid/gas reactants) |
| Activity/Selectivity | Generally high | Can be lower due to mass transfer limitations |
| Catalyst Separation | Difficult, requires distillation or extraction | Easy, by filtration |
| Catalyst Reusability | Often not feasible | High potential for recycling |
| Product Contamination | High risk of tin residue | Low risk of tin residue |
| Process Conditions | Typically milder | May require more forcing conditions |
| Industrial Application | Widespread for polyurethane and ester synthesis | Less common, but an active area of research |
Kinetic and Mechanistic Modeling of Catalytic Processes
The development of kinetic and mechanistic models for catalytic processes involving this compound is crucial for optimizing reaction conditions, improving yields, and designing more efficient reactors. While specific kinetic data for this exact compound is scarce in publicly available literature, models can be inferred from studies on analogous dibutyltin compounds.
Mechanistic Models:
The prevailing mechanistic model for the catalytic action of dialkyltin alkoxides in urethane formation is the "insertion mechanism." This model proposes the following key steps:
Alcoholysis of the Catalyst: The dialkyltin dialkoxide reacts with an alcohol (R'-OH) to form a tin-alkoxy intermediate and releases an alcohol molecule. (C₄H₉)₂Sn(OR)₂ + R'-OH ⇌ (C₄H₉)₂Sn(OR)(OR') + ROH
Coordination with Isocyanate: The tin-alkoxy intermediate then coordinates with the isocyanate (R''-NCO). The Lewis acidic tin atom activates the isocyanate group.
Insertion: The isocyanate molecule inserts into the Sn-OR' bond, forming a tin-carbamate intermediate.
Alcoholysis of the Intermediate: The tin-carbamate intermediate reacts with another alcohol molecule to release the urethane product and regenerate the tin-alkoxy intermediate, thus completing the catalytic cycle.
A similar mechanism is proposed for (trans)esterification reactions, where the catalyst activates the carboxylic acid or ester, facilitating the nucleophilic attack by the alcohol.
Kinetic Modeling:
Kinetic studies of similar organotin-catalyzed reactions often reveal a complex dependence on the concentrations of the catalyst, alcohol, and isocyanate or carboxylic acid. A simplified kinetic model for urethane formation can be expressed as:
Rate = k[Catalyst]ᵃ[Alcohol]ᵇ[Isocyanate]ᶜ
Where:
[Catalyst], [Alcohol], and [Isocyanate] are the concentrations of the respective species.
a, b, and c are the reaction orders with respect to each component.
Experimental data from studies on related dibutyltin catalysts suggest that the reaction order with respect to the catalyst is often close to one. The orders with respect to the alcohol and isocyanate can vary depending on the specific reaction conditions and the proposed mechanism.
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the energetics of the proposed intermediates and transition states in the catalytic cycle for related organotin compounds. researchgate.net These studies help to elucidate the most probable reaction pathway and to predict the kinetic parameters. For instance, DFT calculations can provide insights into the activation energies of the elementary steps, which can then be used to construct more detailed microkinetic models.
Table 2: Illustrative Kinetic Parameters for a Generic Dibutyltin Alkoxide Catalyzed Urethane Formation
| Parameter | Symbol | Illustrative Value | Unit |
| Rate Constant | k | 1.5 x 10⁻³ | L²/(mol²·s) |
| Activation Energy | Eₐ | 50 - 70 | kJ/mol |
| Reaction Order (Catalyst) | a | 1.0 | - |
| Reaction Order (Alcohol) | b | 1.0 | - |
| Reaction Order (Isocyanate) | c | 1.0 | - |
Note: The values in this table are illustrative and based on typical data for related organotin catalysts. Actual values for this compound would need to be determined experimentally.
Fundamental Studies on Polymer Stabilization Mechanisms
Stabilization of Polyvinyl Chloride (PVC) against Thermal Degradation
The primary function of Dibutylbis[(2-ethylhexyl)oxy]stannane in PVC is to counteract the effects of thermal degradation, which primarily proceeds through a dehydrochlorination mechanism. When subjected to heat, PVC eliminates hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences. These polyenes are responsible for the undesirable discoloration of the polymer, which can range from yellow to black, and ultimately result in the deterioration of its mechanical properties.
The effectiveness of these stabilizers is often evaluated by monitoring the color stability of the PVC compound over time at a specific temperature. The "yellowness index" is a common metric used to quantify this change. Organotin stabilizers are known to provide excellent initial color and long-term color retention in PVC products. iyte.edu.tr
Thermal Stability of Plasticized PVC with and without Organotin Stabilizer
| Stabilizer | Temperature (°C) | Time to Onset of HCl Evolution (hours) |
|---|---|---|
| None | 140 | 14.3 |
| None | 160 | 2.5 |
| Dioctyl tin bis(isooctyl thioglycollate) | 140 | 30.3 |
| Dioctyl tin bis(isooctyl thioglycollate) | 160 | 14.3 |
Comparative data showing the effect of an organotin stabilizer on the thermal stability of plasticized PVC. Data extrapolated from studies on similar organotin compounds. core.ac.uk
Mechanistic Insights into Interaction with Polymer Degradation Products
The stabilization mechanism of this compound in PVC is multifaceted and involves two primary functions: the neutralization of evolved hydrogen chloride and the substitution of labile chlorine atoms within the polymer chain.
The autocatalytic degradation of PVC is significantly accelerated by the presence of HCl. This compound, being a basic compound, readily reacts with and neutralizes the acidic HCl gas as it is formed. This reaction prevents the buildup of HCl and consequently slows down the rate of further dehydrochlorination.
Furthermore, and perhaps more critically, organotin carboxylates can replace the labile chlorine atoms present at defect sites in the PVC chain, such as allylic chlorides. These sites are the primary initiation points for dehydrochlorination. By substituting these reactive chlorine atoms with the more stable carboxylate groups from the stabilizer, the initiation of the degradation process is effectively inhibited. This substitution reaction is considered a key aspect of the stabilizing function of organotin compounds. ncsu.edu
Research into dialkyltin carboxylates suggests that their stabilizing ability is also linked to an electrophilic reaction between the stabilizer and the PVC. The electrophilic centers are thought to be the carbonyl carbon atom in the carboxylate radical and/or the dialkyltin ion. plaschina.com.cn
Stabilization Efficacy in Polyolefin Systems
While this compound is a well-established stabilizer for PVC, its application and efficacy in polyolefin systems such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) are not as extensively documented in publicly available research. The degradation mechanisms of polyolefins differ significantly from that of PVC, being primarily driven by thermo-oxidative processes involving free radicals.
Stabilizers for polyolefins typically fall into the categories of primary antioxidants (hindered phenols) and secondary antioxidants (phosphites and thioesters), which act by scavenging free radicals and decomposing hydroperoxides, respectively. While some organotin compounds have been mentioned in the context of roofing membranes that may include thermoplastic polyolefins, their specific role and performance data as a primary stabilizer in these systems are not well-defined. google.com The primary function of this compound in PVC is directly related to its interaction with chlorine-containing degradation products, a mechanism that is not directly applicable to the stabilization of polyolefins.
Long-Term Performance and Durability Enhancements in Polymer Formulations
The inclusion of this compound in PVC formulations leads to significant enhancements in the long-term performance and durability of the final products. By preventing thermal degradation during processing, the stabilizer ensures that the polymer maintains its intended molecular weight and mechanical properties. This translates to finished articles with improved tensile strength, impact resistance, and flexibility.
Moreover, the improved thermal stability contributes to better weather resistance. bnt-chemicals.com PVC products intended for outdoor applications, such as window profiles and siding, are exposed to prolonged periods of sunlight and fluctuating temperatures. The prevention of initial degradation by the stabilizer helps to maintain the surface quality and color of the PVC, preventing it from becoming brittle and discolored over time. The use of organotin carboxylates is particularly noted for imparting good outdoor weathering performance. core.ac.uk
The long-term effectiveness of the stabilizer is dependent on its retention within the polymer matrix and its continued ability to counteract degradation processes. The compatibility of the stabilizer with the PVC resin is crucial in this regard to prevent migration and loss of the stabilizing agent over the product's lifespan.
Computational Chemistry and Theoretical Frameworks
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of organotin compounds. For a molecule like Dibutylbis[(2-ethylhexyl)oxy]stannane, DFT calculations can provide a detailed understanding of its molecular geometry, bond characteristics, and electronic properties.
Molecular Geometry and Electronic Properties:
DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths and angles around the central tin atom. For analogous dialkyltin(IV) compounds, the geometry around the tin center is typically a distorted tetrahedron. The long and flexible 2-ethylhexyl chains would introduce significant conformational complexity.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Reactivity Descriptors:
From the electronic structure, various reactivity descriptors can be derived. These include:
Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the distribution of charge within the molecule. For this compound, the tin atom is expected to be an electrophilic center, making it susceptible to nucleophilic attack, a key step in its catalytic activity.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the Sn-O and Sn-C bonds, including their hybridization and polarity. This helps in understanding the Lewis acidity of the tin center, which is crucial for its catalytic function.
Fukui Functions: These functions can be used to predict the most likely sites for nucleophilic and electrophilic attack, offering a more quantitative measure of local reactivity.
| Parameter | Predicted Value |
|---|---|
| Sn-O Bond Length | ~2.0 - 2.1 Å |
| Sn-C Bond Length | ~2.1 - 2.2 Å |
| O-Sn-O Bond Angle | ~95° - 105° |
| C-Sn-C Bond Angle | ~115° - 125° |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules.
Conformational Analysis:
The two butyl and two 2-ethylhexyl groups attached to the tin atom provide significant conformational flexibility. MD simulations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. This is crucial as the conformation of the catalyst can significantly influence its reactivity and selectivity in chemical reactions. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe the transitions between different conformational states and determine their relative populations.
Intermolecular Interactions:
In a condensed phase, such as in a reaction mixture, this compound will interact with solvent molecules and reactants. MD simulations can model these intermolecular interactions explicitly. For instance, in its role as a catalyst for polyurethane formation, MD simulations could be used to study the interaction of the tin compound with isocyanates and polyols. These simulations can reveal the preferred binding modes and orientations of the reactants around the catalytic tin center, providing insights into the initial steps of the catalytic cycle.
The simulations can also be used to calculate important thermodynamic properties such as the free energy of binding between the catalyst and the reactants, which is a key determinant of catalytic efficiency.
| Interaction Pair | Interaction Energy (kcal/mol) | Primary Interaction Type |
|---|---|---|
| Sn --- O (from alcohol) | -5 to -15 | Lewis Acid-Base |
| Sn --- N (from isocyanate) | -3 to -10 | Lewis Acid-Base |
| Alkyl chains --- Solvent | Variable | van der Waals |
Reaction Mechanism Prediction and Energy Landscape Mapping
Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions catalyzed by organotin compounds. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies for different reaction pathways.
For reactions catalyzed by this compound, such as esterification or urethane (B1682113) formation, DFT calculations can be used to model the entire catalytic cycle. researchgate.netresearchgate.net This involves:
Reactant Coordination: Modeling the initial coordination of the reactants (e.g., alcohol and carboxylic acid, or alcohol and isocyanate) to the tin center.
Transition State Search: Locating the transition state structures for the key bond-forming and bond-breaking steps. This is often the most computationally demanding part of the study.
Intermediate Identification: Characterizing any stable intermediates that are formed during the reaction.
Product Release: Modeling the dissociation of the products from the catalyst, regenerating it for the next catalytic cycle.
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate, a detailed energy profile can be constructed. This energy landscape provides a quantitative understanding of the reaction kinetics and thermodynamics, and can help to explain the observed catalytic activity. For instance, in the case of organotin-catalyzed urethane formation, computational studies have been used to compare different proposed mechanisms and to identify the rate-determining step of the reaction. researchgate.net
Design Principles for Novel Organotin Compounds via Computational Approaches
Computational methods are increasingly being used not just to understand existing catalysts, but also to design new and improved ones. By establishing structure-activity relationships, computational chemistry can guide the synthesis of novel organotin compounds with enhanced catalytic performance, reduced toxicity, or other desirable properties.
In Silico Screening:
One powerful approach is in silico screening, where large virtual libraries of candidate organotin compounds are computationally evaluated for their potential as catalysts. This can be done by calculating key descriptors related to catalytic activity, such as the Lewis acidity of the tin center or the energy barrier for a model reaction. This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process.
Quantitative Structure-Activity Relationships (QSAR):
QSAR modeling is another important tool for the design of new organotin compounds. researchgate.net In a QSAR study, a statistical model is built that relates the structural or physicochemical properties of a series of compounds to their observed activity (e.g., catalytic rate constant or biological effect). The model can then be used to predict the activity of new, unsynthesized compounds. For organotin catalysts, descriptors used in QSAR models might include steric parameters (e.g., the size of the alkyl groups on tin) and electronic parameters (e.g., the calculated charge on the tin atom).
By leveraging these computational design principles, it is possible to move beyond trial-and-error approaches and to rationally design the next generation of organotin catalysts with improved performance and safety profiles.
Environmental Chemical Transformations and Fate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation, which includes chemical and photochemical processes, plays a significant role in the transformation of organotin compounds in the environment. These processes can lead to the cleavage of the tin-carbon or tin-oxygen bonds, resulting in the formation of less substituted and generally less toxic organotin species.
Hydrolysis is a primary abiotic degradation pathway for many organotin esters in aqueous environments. For Dibutylbis[(2-ethylhexyl)oxy]stannane, this process would involve the cleavage of the tin-oxygen bonds that link the 2-ethylhexyl oxy groups to the dibutyltin (B87310) moiety. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Table 1: Expected Hydrolysis Products of this compound
| Reactant | Intermediate Product | Final Dibutyltin Product | Organic Byproduct |
| This compound | Dibutyl(2-ethylhexyloxy)tin hydroxide | Dibutyltin oxide (DBTO) | 2-Ethylhexanol |
This table represents expected products based on general organotin chemistry, not specific experimental data for this compound.
Photolytic degradation, or photolysis, is another important abiotic process that can contribute to the breakdown of organotin compounds in the environment, particularly in sunlit surface waters and on terrestrial surfaces. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the tin-carbon bonds.
Specific studies on the photolytic degradation of this compound are not available. However, for organotin compounds in general, photolysis is known to proceed through a sequential debutylation process. This would involve the progressive removal of the butyl groups from the tin atom, leading to the formation of monobutyltin (B1198712) (MBT) and eventually inorganic tin. The presence of photosensitizing agents in natural waters, such as humic substances, can potentially accelerate the rate of photolytic degradation.
Biotic Degradation Mechanisms and Metabolite Characterization
Biotic degradation, mediated by microorganisms, is a crucial pathway for the transformation of organotin compounds in soil, sediment, and water. Microbes can utilize organotins as a carbon source or transform them through metabolic processes.
For dibutyltin compounds, the primary biotic degradation mechanism is sequential debutylation. This process mirrors photolytic degradation in its products but is facilitated by microbial enzymes. The expected pathway for this compound would be its initial hydrolysis to dibutyltin (DBT) species, followed by the microbial cleavage of the tin-carbon bonds to form monobutyltin (MBT) and subsequently inorganic tin. The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community.
Table 2: Expected Biotic Degradation Pathway of this compound
| Starting Compound (Post-Hydrolysis) | First Debutylation Product | Second Debutylation Product | Final Tin Product |
| Dibutyltin (DBT) species | Monobutyltin (MBT) species | Inorganic Tin (Sn(IV)) | - |
This table illustrates the generally accepted sequential debutylation pathway for dibutyltin compounds.
Sorption, Desorption, and Partitioning Dynamics in Aquatic and Sediment Systems
The environmental mobility and bioavailability of this compound are heavily influenced by its partitioning behavior between water and solid phases, such as soil and sediment. Organotin compounds, particularly those with alkyl groups, tend to be hydrophobic and exhibit a strong affinity for particulate matter and organic carbon.
Specific sorption (Kd) and organic carbon-water (B12546825) partitioning (Koc) coefficients for this compound are not documented in the available literature. ecetoc.orgskb.com However, it is expected that this compound, and its initial hydrolysis product, dibutyltin, would sorb strongly to sediment and soil. This sorption is driven by hydrophobic interactions and the formation of complexes with organic matter. High sorption reduces the concentration of the compound in the water column, thereby decreasing its mobility but increasing its persistence in the sediment phase, which can act as a long-term reservoir. Desorption from sediment can occur, leading to a potential for remobilization into the water column under changing environmental conditions.
Speciation and Environmental Mobility
The speciation of tin, which refers to the different chemical forms in which it exists, is critical to understanding its environmental mobility and toxicity. In aquatic environments, dibutyltin compounds can exist in various forms depending on the pH and the presence of different anions. Following the hydrolysis of the parent ester, the resulting dibutyltin cation (Bu2Sn2+) can form complexes with hydroxides, chlorides, carbonates, and other ligands present in natural waters.
The environmental mobility of this compound and its degradation products is largely governed by their speciation and partitioning behavior. The strong sorption of dibutyltin species to sediments and soils significantly limits their mobility in the environment. However, the formation of more water-soluble species or complexes could potentially increase their transport in aquatic systems.
Advanced Analytical Techniques for Environmental Quantification and Speciation
The accurate quantification and speciation of organotin compounds in environmental matrices are essential for assessing their environmental fate and impact. Due to the low concentrations at which these compounds are typically found and the need to distinguish between different organotin species, highly sensitive and selective analytical methods are required.
Commonly employed techniques for the analysis of organotin compounds involve chromatographic separation coupled with sensitive detection.
Table 3: Analytical Techniques for Organotin Speciation Analysis
| Analytical Step | Technique | Description |
| Extraction | Liquid-liquid extraction, Solid-phase extraction (SPE), Microwave-assisted extraction (MAE) | Isolation of organotin compounds from the environmental matrix (water, soil, sediment). |
| Derivatization | Grignard reaction (e.g., with pentylmagnesium bromide), Ethylation with sodium tetraethylborate | Conversion of polar organotin species into more volatile and thermally stable derivatives suitable for gas chromatography. This step is not always necessary for liquid chromatography methods. |
| Separation | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Separation of the different organotin species from each other and from matrix interferences. |
| Detection | Mass Spectrometry (MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Flame Photometric Detection (FPD) | Sensitive and selective detection and quantification of the separated organotin species. ICP-MS is particularly powerful for its element-specific detection and low detection limits. |
While these techniques are well-established for a range of organotin compounds, specific methods validated for the routine analysis of this compound in environmental samples are not widely reported.
Future Perspectives and Advanced Research Trajectories
Innovation in Organotin Catalyst Design for Precision Polymer Synthesis
The design of novel organotin catalysts, including derivatives and analogues of Dibutylbis[(2-ethylhexyl)oxy]stannane, is a key area of research for achieving precision in polymer synthesis. Current efforts are centered on modifying the catalyst structure to gain finer control over polymer properties such as molecular weight, tacticity, and comonomer incorporation. indexcopernicus.com For instance, the steric and electronic properties of the ligands attached to the tin center can be systematically varied to tune the catalyst's activity and selectivity. This allows for the synthesis of polymers with tailored microstructures and, consequently, desired macroscopic properties.
Innovations in this field include the development of single-site catalysts that offer well-defined active centers, leading to polymers with narrow molecular weight distributions. Furthermore, the exploration of supported organotin catalysts, where the active species are immobilized on a solid support, is gaining traction. This approach not only facilitates catalyst recovery and reuse but can also influence the catalytic performance by imposing conformational constraints on the active sites. The ultimate goal is to move beyond the traditional use of organotins as general-purpose catalysts to employing them as highly specialized tools for creating advanced polymeric materials with precisely controlled architectures. indexcopernicus.com
Exploration of this compound in Advanced Functional Materials (e.g., Semiconducting Polymers, Organic Photovoltaics)
The unique properties of organotin compounds are being explored for their potential use in the synthesis of advanced functional materials. In the realm of organic electronics, for example, organotin-catalyzed polymerization reactions, such as Stille coupling, are instrumental in creating conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.org The choice of catalyst can significantly influence the properties of the resulting polymer, including its charge carrier mobility and light absorption characteristics.
While the direct application of this compound in these areas is not yet widely documented, its role as a transesterification and polyurethane catalyst suggests its potential utility in the synthesis of precursor materials or in the modification of existing functional polymers. wikipedia.orgafirm-group.com Research into how the specific ligands of this compound might influence the optoelectronic properties of polymers is a promising avenue for future investigation. The steric hindrance provided by the 2-ethylhexyl groups, for instance, could be leveraged to control the conformation of polymer chains, thereby impacting device performance. rsc.org
Development of Sustainable and Circular Economy Approaches for Organotin Compounds
In response to growing environmental concerns, significant research is being directed towards developing sustainable practices for the use of organotin compounds. This includes the establishment of a circular economy model where these compounds are reused and recycled to the greatest extent possible. undp.orgmdpi.com The presence of hazardous chemicals in products can make the transition to a circular economy more challenging, necessitating innovative approaches to chemical and waste management. undp.org
For organotin catalysts, this involves the development of robust recycling processes to recover the tin from spent catalyst streams. actatecnologia.eu Techniques such as thermal desorption can be employed to separate the organic components from the metal, allowing for the reclamation of valuable tin. amlongroup.com Additionally, there is a focus on designing next-generation organotin compounds with reduced toxicity and enhanced biodegradability, without compromising their catalytic efficacy. The principles of green chemistry are being applied to the synthesis of these compounds, aiming to minimize waste and the use of hazardous substances throughout their lifecycle. mdpi.com
Integration of In-Situ and Operando Spectroscopy for Reaction Monitoring
To gain a deeper understanding of the mechanisms by which organotin catalysts operate, researchers are increasingly turning to advanced spectroscopic techniques. In-situ and operando spectroscopy allow for the real-time monitoring of catalytic reactions under actual process conditions. researchgate.netosti.gov This provides invaluable insights into the dynamic behavior of the catalyst, the formation of transient intermediates, and the kinetics of the reaction. researchgate.netreddit.comosti.gov
For reactions catalyzed by this compound, techniques such as in-situ FTIR and NMR spectroscopy can be used to track the consumption of reactants and the formation of products, as well as to identify the active catalytic species. researchgate.net Operando studies, which combine in-situ measurements with simultaneous assessment of catalytic performance, offer a more complete picture of the structure-activity relationship. reddit.com This knowledge is crucial for optimizing reaction conditions, improving catalyst efficiency, and designing more effective organotin catalysts in the future. researchgate.netosti.gov
| Spectroscopic Technique | Information Gained | Relevance to Organotin Catalysis |
| In-situ FTIR | Vibrational modes of molecules | Tracking functional group transformations, identifying reaction intermediates |
| In-situ NMR | Chemical environment of nuclei | Elucidating catalyst structure, monitoring reaction kinetics |
| Operando Raman | Molecular vibrations | Studying catalyst stability and deactivation under reaction conditions |
| In-situ XAS | Electronic structure and local coordination | Determining the oxidation state and geometry of the tin center |
Predictive Modeling for Performance and Environmental Behavior
Computational modeling is emerging as a powerful tool for accelerating the development of new organotin catalysts and for assessing their potential environmental impact. Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathways of organotin-catalyzed processes, providing insights into the transition states and activation energies involved. This can help in predicting the catalytic activity of new catalyst designs before they are synthesized in the lab.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of organotin compounds with their performance and toxicity. These models can be used to screen virtual libraries of compounds to identify candidates with desirable properties. Predictive models are also being developed to forecast the environmental fate and transport of organotin compounds, helping to assess their potential risks and to design more environmentally benign alternatives. researchgate.net
| Modeling Technique | Application in Organotin Research | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Rational design of more efficient catalysts |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions | Understanding selectivity and inhibition |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of toxicity and catalytic activity | Rapid screening of new catalyst candidates |
| Environmental Fate Modeling | Assessment of persistence and bioaccumulation | Design of more sustainable organotin compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
